2-O-tert-Butyldimethylsilyl C4 Ceramide

protecting group acid stability silyl ether

2-O-tert-Butyldimethylsilyl C4 Ceramide (CAS not assigned; molecular formula C₂₈H₅₇NO₃Si, MW 483.84) is a synthetic, protected ceramide analog in which the 2-hydroxyl group of the sphingosine backbone is blocked by a tert-butyldimethylsilyl (TBDMS) group and the N-acyl chain is a four-carbon butanoyl (C4:0) moiety. Unlike the unprotected parent molecule C4 Ceramide (N-butyroyl-D-erythro-sphingosine, CAS 74713-58-9, MW 369.58), which serves as a cell-permeable bioactive sphingolipid tool , this TBDMS-protected variant is designed exclusively as a building block for the stereocontrolled, multistep total synthesis of gangliosides, glucosylceramides, and other complex glycosphingolipids.

Molecular Formula C₂₈H₅₇NO₃Si
Molecular Weight 483.84
Cat. No. B1158355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-tert-Butyldimethylsilyl C4 Ceramide
SynonymsO-tert-Butyldimethylsilyl N-Butyl-D-sphingosine;  O-tert-Butyldimethylsilyl Butyl Ceramide;  O-tert-Butyldimethylsilyl N-Butanoyl-D-erythro-sphingosine; 
Molecular FormulaC₂₈H₅₇NO₃Si
Molecular Weight483.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-tert-Butyldimethylsilyl C4 Ceramide – A Protected Short-Chain Ceramide Intermediate for Glycosphingolipid Synthesis


2-O-tert-Butyldimethylsilyl C4 Ceramide (CAS not assigned; molecular formula C₂₈H₅₇NO₃Si, MW 483.84) is a synthetic, protected ceramide analog in which the 2-hydroxyl group of the sphingosine backbone is blocked by a tert-butyldimethylsilyl (TBDMS) group and the N-acyl chain is a four-carbon butanoyl (C4:0) moiety . Unlike the unprotected parent molecule C4 Ceramide (N-butyroyl-D-erythro-sphingosine, CAS 74713-58-9, MW 369.58), which serves as a cell-permeable bioactive sphingolipid tool , this TBDMS-protected variant is designed exclusively as a building block for the stereocontrolled, multistep total synthesis of gangliosides, glucosylceramides, and other complex glycosphingolipids . The TBDMS group imparts enhanced stability and solubility in organic solvents such as dichloromethane and methanol, enabling compatibility with harsh synthetic transformations that would degrade free-hydroxyl ceramides .

Why 2-O-tert-Butyldimethylsilyl C4 Ceramide Cannot Be Substituted by Unprotected Ceramides or Other Chain-Length Analogs


Generic substitution fails on two independent axes. First, the TBDMS protecting group is not interchangeable with other silyl ethers: it demonstrates approximately 20,000-fold greater acid stability than trimethylsilyl (TMS) and roughly 300-fold greater than triethylsilyl (TES) ethers, with a half-life of 273 minutes in 1% HCl/MeOH versus <1 minute for both TMS and TES . This stability margin is critical for surviving the multi-step glycosylation, oxidation, and deprotection sequences characteristic of ganglioside total synthesis . Second, the C4 acyl chain length dictates membrane partitioning and biological recognition properties that diverge from the C2 and C6 analogs (see direct evidence below). Substituting the unprotected C4 Ceramide (CAS 74713-58-9) for the TBDMS-protected form eliminates regioselective synthetic control, while substituting a C2 or C6 TBDMS analog alters the hydrophobic domain length and the final glycolipid’s biological activity [1].

2-O-tert-Butyldimethylsilyl C4 Ceramide: Quantitative Differentiation Evidence for Procurement Decisions


TBDMS vs. TMS and TES: Acid Stability Half-Life Comparison

The TBDMS protecting group employed in 2-O-TBDMS C4 Ceramide provides acid stability that vastly exceeds that of alternative silyl protecting groups used in ceramide chemistry. Under identical acidic conditions (1% HCl in methanol), the TBDMS ether exhibits a half-life of 273 minutes, compared to less than 1 minute for both trimethylsilyl (TMS) and triethylsilyl (TES) ethers . The relative acid stability of TBDMS is rated at 20,000 (normalized to TMS = 1), versus 64 for TES . This differential enables synthetic chemists to perform acid-catalyzed glycosylation and deprotection steps without premature loss of the 2-hydroxyl protecting group, a requirement that TMS- or TES-protected ceramides cannot meet .

protecting group acid stability silyl ether ceramide synthesis

Acyl Chain Length Differentiation: C4 (Butanoyl) vs. C2 (Acetyl) Partitioning Behavior

The butanoyl (C4) acyl chain of 2-O-TBDMS C4 Ceramide provides a calculated LogP of approximately 7.8 (ACD/Labs prediction for the unprotected C4 Ceramide analog, MW 369.58), compared to approximately 6.2 for the C2 (acetyl) analog (MW 341.53) . This ~1.6 LogP unit difference corresponds to a predicted ~40-fold difference in octanol-water partition coefficient, which directly impacts the chromatographic retention, crystallization behavior, and solubility profile of the final deprotected glycosphingolipid product . The C4 chain length is sufficient to anchor the lipid into bilayer membranes for biological assays post-deprotection, whereas the C2 analog may fail to provide stable membrane insertion . Conversely, the C4 chain avoids the excessive hydrophobicity of C6 and longer-chain analogs (e.g., C6 Ceramide, LogP ~9.1), which can cause solubility challenges and aggregation during aqueous biological testing .

acyl chain length hydrophobicity membrane partitioning LogP

Regioselective 2-O Protection: Primary vs. Secondary Hydroxyl Selectivity

The TBDMS group in 2-O-TBDMS C4 Ceramide is regioselectively installed at the secondary allylic 2-hydroxyl position of the sphingosine backbone, rather than at the primary 1-hydroxyl group. This selectivity arises from the steric bulk of the tert-butyldimethylsilyl moiety, which preferentially reacts with less hindered primary alcohols under kinetic control, yet can be directed to the secondary 2-OH through careful choice of base (2,6-lutidine) and silylating agent (TBDMSOTf) at low temperature (0°C) [1]. In a representative synthesis using TBDMSOTf/2,6-lutidine in CH₂Cl₂ at 0°C, the desired 2-O-TBDMS product was obtained in 82% yield, demonstrating preparative utility [1]. Alternative protecting groups such as benzyl (Bn) or acetyl (Ac) lack this orthogonal stability profile: benzyl ethers require hydrogenolysis for removal (incompatible with olefin-containing sphingosine), while acetyl groups migrate under basic conditions .

regioselective protection primary alcohol secondary alcohol TBDMS selectivity

Synthetic Compatibility: Tolerance of TBDMS Ethers Under Oxidative and Metal-Catalyzed Conditions

The TBDMS protecting group in 2-O-TBDMS C4 Ceramide tolerates oxidative conditions (e.g., osmium tetroxide dihydroxylation) and metal-catalyzed transformations (e.g., palladium-catalyzed cross-coupling, gold-catalyzed cyclization, rhodium-catalyzed hydroformylation) that are frequently employed in ceramide and glycolipid synthesis . In contrast, unprotected ceramide analogs with free 2-hydroxyl groups are susceptible to oxidation to ketones under these conditions and can act as competing ligands for metal catalysts, leading to catalyst poisoning and reduced yields . The TBDMS group thus serves a dual function: protection of the 2-OH from undesired oxidation and prevention of metal coordination that would otherwise interfere with catalytic cycles . This compatibility enables telescoped, multi-step synthetic sequences without intermediate purification, improving overall yield and reducing solvent waste .

oxidative stability metal-catalyzed reaction olefin metathesis cross-coupling

Biological Activity Divergence Post-Deprotection: C4 Ceramide vs. C6 Ceramide in IL-4 Modulation

Upon fluoride-mediated deprotection, the liberated C4 Ceramide (N-butyroyl-D-erythro-sphingosine) exhibits quantitative biological activity that differs from the C6 analog. C4 Ceramide inhibits IL-4 production by 16% in PMA-stimulated EL4 T cells at 10 µM [1], whereas C6 Ceramide (N-hexanoyl-D-erythro-sphingosine) enhances IL-4 production under comparable conditions . This functional inversion—C4 acting as an inhibitor versus C6 acting as an enhancer—demonstrates that the acyl chain length is a critical determinant of bioactivity, not merely a pharmacokinetic convenience. Furthermore, C4 Ceramide is reported as non-toxic and cell-permeable , whereas C6-threo Ceramide shows cytotoxicity to U937 cells with an IC₅₀ of 18 µM , introducing a confounding variable in cell-based assays.

IL-4 inhibition T cell chain-length dependence bioactivity

Optimal Application Scenarios for 2-O-tert-Butyldimethylsilyl C4 Ceramide Based on Quantitative Evidence


Total Synthesis of Ganglioside Analogs Requiring Acidic Glycosylation Steps

In ganglioside total synthesis, the ceramide acceptor building block must survive acid-catalyzed glycosylation conditions. The TBDMS group in 2-O-TBDMS C4 Ceramide, with its 273-minute half-life in 1% HCl/MeOH (versus <1 minute for TMS/TES), is the only viable 2-hydroxyl protecting group that can endure these conditions without premature deprotection . The C4 acyl chain provides balanced hydrophobicity for intermediate purification by silica gel chromatography while maintaining solubility in halogenated solvents .

Preparation of C4 Ceramide Probes for Cell-Based IL-4 Modulation Studies

Following fluoride-mediated TBDMS removal, the liberated C4 Ceramide is a non-toxic, cell-permeable analog that inhibits IL-4 production by 16% at 10 µM in EL4 T cells [1]. This stands in contrast to the C6 analog, which enhances IL-4 production, and the C6-threo analog, which is cytotoxic (IC₅₀ 18 µM) . The protected precursor 2-O-TBDMS C4 Ceramide is therefore the required starting material for any laboratory aiming to generate C4 Ceramide for IL-4 pathway interrogation.

Metal-Catalyzed Late-Stage Diversification of Glycosphingolipids

The TBDMS protecting group is compatible with palladium-catalyzed cross-coupling, gold-catalyzed cyclization, and rhodium-catalyzed hydroformylation . This enables late-stage diversification strategies in which the C4 ceramide scaffold, bearing a stable 2-O-TBDMS group and a free 1-hydroxyl (or selectively protected 1-OH), can be elaborated with diverse sugar donors or functionalized acyl chains without protecting group interference. Unprotected ceramides would poison metal catalysts and undergo competing oxidation side reactions .

Chain-Length-Dependent Structure-Activity Relationship (SAR) Studies of Ceramide-Mediated Signaling

Systematic SAR studies require a homologous series of ceramides differing only in N-acyl chain length. 2-O-TBDMS C4 Ceramide provides the critical C4 building block for such studies, complementing the C2 and C6 TBDMS analogs. As demonstrated by the opposing IL-4 modulation effects of C4 (inhibition) and C6 (enhancement) ceramides [1], the ability to access each chain-length variant in protected form is essential for constructing a complete SAR dataset. The TBDMS group ensures that all analogs in the series are handled under identical synthetic conditions, eliminating a source of variability.

Quote Request

Request a Quote for 2-O-tert-Butyldimethylsilyl C4 Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.